tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate
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Overview
Description
tert-Butyl 3,3-difluoro-1,6-diazaspiro[33]heptane-6-carboxylate is a chemical compound with the molecular formula C10H17ClF2N2O2 It is known for its unique spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with a fluorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro compounds with various functional groups.
Scientific Research Applications
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to increased biological activity. The spirocyclic structure provides rigidity to the molecule, which can influence its interaction with biological macromolecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate
- tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16F2N2O2 |
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Molecular Weight |
234.24 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-8(2,3)16-7(15)14-5-9(6-14)10(11,12)4-13-9/h13H,4-6H2,1-3H3 |
InChI Key |
OHJHKKOOLVUVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CN2)(F)F |
Origin of Product |
United States |
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